molecular formula C6H12O5 B8817396 Methyl b-D-Ribofuranoside

Methyl b-D-Ribofuranoside

Cat. No.: B8817396
M. Wt: 164.16 g/mol
InChI Key: NALRCAPFICWVAQ-UHFFFAOYSA-N
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Description

Methyl β-D-Ribofuranoside (CAS 7473-45-2) is a carbohydrate derivative derived from D-ribose, with the molecular formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol . It is characterized by a β-configured ribofuranose ring with a methoxy group at the anomeric position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of nucleosides, glycosides, and protected sugar derivatives. Its hydroxyl groups at positions 2, 3, and 5 are reactive sites for further functionalization, enabling diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl b-D-Ribofuranoside can be synthesized through various methods. One common approach involves the conversion of D-Ribose into methyl 5-O-benzyl-beta-D-ribofuranoside, followed by tin-mediated allylation to produce a mixture of 2-O-allyl and 3-O-allyl derivatives .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Protection and Deprotection Reactions

The hydroxyl groups of methyl β-D-ribofuranoside are frequently protected to enable regioselective modifications. Benzyl and isopropylidene groups are commonly used:

  • Benzylation : Methyl β-D-ribofuranoside undergoes benzylation at the 3- and 5-positions using tin-mediated allylation, yielding methyl 3,5-di-O-benzyl-β-D-ribofuranoside with 72–82% efficiency . This intermediate is critical for synthesizing 2'-C-branched ribonucleosides.

  • Isopropylidene Protection : The 2,3-O-isopropylidene derivative is formed under acidic conditions, enabling selective functionalization at the 5-position .

Nucleophilic Substitution at the 5-O-Sulfonate

The 5-hydroxyl group is activated via sulfonation for subsequent nucleophilic displacement:

Reaction ConditionsAmine ReagentProduct (Ammonium Salt)YieldSource
70°C, 14 days, CH₃CNTriethylamineN-Triethylammonium tosylate (4b )28%
70°C, 14 days, solvent-free (ampoule)4-(N,N-Dimethylamine)pyridineN-DMAP mesylate (6e )55%
70°C, 14 days, pyridinePyridineN-Pyridinium tosylate (4c )72%

The tosyl group (5-O-tosyl) exhibits superior leaving-group ability compared to mesyl derivatives, with reactions achieving up to 72% yield for aromatic amines .

Quaternization Reactions

Reactions with tertiary amines produce quaternary ammonium salts, critical for ionic liquid applications:

  • Isoquinoline Derivative : Heating methyl 5-O-tosyl-2,3-O-isopropylidene-β-D-ribofuranoside with isoquinoline forms N-isoquinolinium mesylate (6f ) in 72% yield .

  • Steric Effects : Bulky amines like 2-methylpyridine reduce yields (19–31%) due to hindered nucleophilic attack .

Hydrogen-Bonding and Reactivity

Vibrational spectroscopy and DFT studies reveal intramolecular H-bonding between O3–H and O5–H groups, stabilizing specific conformers . These interactions influence reactivity:

  • O–H Stretching Modes : Observed at 3373–3491 cm⁻¹, these modes indicate H-bonding networks that affect hydroxyl group accessibility .

  • Solid-State vs. Gas-Phase : PBESOL0 and PBEPBE functionals overestimate bond lengths compared to B3LYP, highlighting the importance of computational method selection for reaction planning .

Key Structural Insights

  • Bond Lengths : Gas-phase B3LYP optimizations align closely with experimental O–H (0.96–0.98 Å) and C–H (1.09–1.10 Å) bond lengths .

  • Torsion Angles : Discrepancies up to 50° between computed and experimental structures underscore the impact of crystal packing on reactivity .

Scientific Research Applications

Biochemical Research

Role in Nucleoside and Nucleotide Synthesis
Methyl β-D-ribofuranoside serves as a critical building block in synthesizing nucleosides and nucleotides. These compounds are essential for studying genetic material and cellular processes. The ability to modify this sugar moiety allows for the development of various analogs that can be used in molecular biology and genetic research .

Case Study: Vibrational Spectra Analysis
A study employing various spectroscopic techniques (inelastic neutron scattering, Raman, and infrared spectroscopy) analyzed the vibrational spectra of methyl β-D-ribofuranoside. This research provided insights into the molecular structure and interactions of this compound, which are crucial for its application in biochemical studies .

Pharmaceutical Development

Drug Formulation
Methyl β-D-ribofuranoside is utilized in formulating antiviral and anticancer drugs. Its structure provides a scaffold for drug design targeting specific biological pathways. For instance, derivatives of ribofuranose have demonstrated potent antinociceptive activity without side effects, making them suitable candidates for pain management therapies .

Table 1: Pharmacological Activities of Ribofuranose Derivatives

Compound TypeActivityReference
α-D-Ribofuranose AnaloguesAnalgesic
Nucleotide AnalogsAntiviral
Chemically Modified siRNAsIncreased Nuclease Resistance

Glycobiology

Study of Carbohydrate Structures
In glycobiology, methyl β-D-ribofuranoside is crucial for understanding carbohydrate structures and their functions. It aids researchers in exploring cell signaling and recognition processes, which are vital for understanding cellular interactions and disease mechanisms .

Case Study: Enzyme Substrate Investigation
Methyl β-D-ribofuranoside has been identified as a substrate for phosphodiesterase enzymes, facilitating studies on enzyme kinetics and substrate specificity. This application is particularly significant in understanding metabolic pathways involving nucleotides .

Food Industry

Potential as a Sweetener
Research is exploring methyl β-D-ribofuranoside as a natural sweetener or flavor enhancer. Its properties may provide a healthier alternative to synthetic additives, appealing to health-conscious consumers .

Diagnostics

Development of Diagnostic Assays
Methyl β-D-ribofuranoside is employed in developing diagnostic assays due to its ability to interact specifically with biomolecules. This property is particularly useful in detecting certain diseases through biomarker identification .

Mechanism of Action

The mechanism of action of Methyl b-D-Ribofuranoside involves its interaction with various molecular targets and pathways. The unique dynamics of the furanose ring, including pseudo rotation and ring puckering, influence its behavior and interactions. These dynamic features are critical for understanding the structure-function relationship of furanosides and other biomolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

The following table summarizes key structural analogs of Methyl β-D-Ribofuranoside, highlighting their substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications References
Methyl β-D-Ribofuranoside C₆H₁₂O₅ 164.16 Methoxy group at anomeric position Nucleoside synthesis, glycosylation
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside C₂₇H₃₀O₅ 434.53 Benzyl groups at positions 2, 3, and 5 Protected intermediate for synthesis
Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside C₁₆H₂₂O₇S 366.41 Isopropylidene (positions 2,3); Tosyl (position 5) Nucleophilic substitution reactions
Methyl 5-O-(2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl)-β-D-ribofuranoside C₃₉H₄₂O₁₄ 758.75 Glucopyranosyl group with benzoyl protections Oligosaccharide synthesis
5-Quinolinyl-2,3,5-tribenzoate-β-D-ribofuranoside C₃₆H₂₇NO₈ 601.61 Quinolinyl and benzoate groups Potential pharmacological applications

Physicochemical Properties

  • Solubility: Methyl β-D-Ribofuranoside is water-soluble due to its polar hydroxyl groups. Benzylation or tosylation reduces solubility in aqueous media but enhances compatibility with organic solvents .
  • Stability : The isopropylidene and benzyl groups improve stability against oxidation and enzymatic degradation, making these derivatives suitable for long-term storage and multi-step syntheses .

Commercial Availability and Pricing

  • Methyl β-D-Ribofuranoside: Available from suppliers like BOC Sciences and CymitQuimica, with prices ranging from €25/g (95% purity) to €3,706/kg (98% purity) .
  • Derivatives: Modified compounds (e.g., benzylated or tosylated) are typically more expensive due to additional synthetic steps. For example, Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is sold at a premium for custom synthesis .

Q & A

Basic Research Questions

Q. How can NMR spectroscopy be utilized to determine the conformational dynamics of methyl β-D-ribofuranoside in solution?

NMR techniques, such as 1D and 2D TOCSY, enable the measurement of 13C−1H and 13C−13C spin-coupling constants (e.g., 2JCH, 3JCH), which correlate with molecular conformation. For instance, relative cross-peak displacements in 2D TOCSY data help assign coupling signs, while pseudorotational analysis of 3JHH values (via PSEUROT) and ab initio molecular orbital calculations provide conformational models. This approach distinguishes envelope and planar conformers of the furanose ring .

Q. What synthetic strategies are recommended for preparing methyl β-D-ribofuranoside derivatives with site-specific modifications?

Efficient synthesis involves protecting group strategies, such as benzylation or tosylation, to selectively modify hydroxyl groups. For example, methyl 3,5-di-O-benzyl-α-D-ribofuranoside can be synthesized from methyl D-ribofuranoside in 72–82% yield, enabling downstream functionalization (e.g., 2'-C-branched nucleosides). Critical steps include regioselective benzylation and controlled deprotection to preserve stereochemistry .

Q. How can vibrational spectroscopy (Raman, IR, INS) complement computational methods to assign vibrational modes in methyl β-D-ribofuranoside?

Inelastic neutron scattering (INS) bypasses selection rules, enabling observation of all vibrational modes. Combined with DFT calculations (gas-phase Gaussian or solid-state CASTEP/CRYSTAL), these methods resolve lattice vibrations (<400 cm⁻¹), furanose ring bending (400–900 cm⁻¹), and H-bonding interactions (>2800 cm⁻¹). This integrated approach identifies distinct solid-state structures based on O–H bond orientations .

Advanced Research Questions

Q. What methodologies resolve discrepancies between experimental J-coupling values and theoretical conformational predictions for methyl β-D-ribofuranoside?

Discrepancies arise from approximations in ab initio models (e.g., neglecting solvent effects). To address this, hybrid methods combining experimental 13C−1H couplings with enhanced computational sampling (e.g., molecular dynamics or QM/MM simulations) improve accuracy. Cross-validation using pseudorotational analysis and energy-minimized conformers refines predictive models .

Q. How can researchers optimize synthetic pathways to minimize side reactions during 2'-C-alkoxymethyl modifications of methyl β-D-ribofuranoside derivatives?

Side reactions (e.g., over-alkylation) are mitigated by steric control via bulky protecting groups (e.g., 2-ClC₆H₄ or 3-ClC₆H₄). Stepwise benzylation and low-temperature conditions enhance regioselectivity. Monitoring via 1H/13C NMR ensures intermediate purity, while orthogonal protection (e.g., tosyl groups) directs reactivity at specific hydroxyls .

Q. What computational protocols are most robust for modeling methyl β-D-ribofuranoside’s solid-state H-bonding interactions?

Solid-state DFT (CASTEP) with periodic boundary conditions accurately reproduces H-bonding networks observed in INS spectra. Pair distribution function (PDF) analysis of neutron scattering data further validates intermolecular interactions, such as O–H···O bonds between adjacent molecules in the unit cell .

Q. How do isotopic labeling (e.g., 13C-enrichment) and advanced NMR experiments improve structural resolution in methyl β-D-ribofuranoside studies?

Site-specific 13C labeling isolates coupling constants at individual carbons, reducing spectral overlap. 2D heteronuclear experiments (e.g., HSQC, HMBC) map connectivity, while TOCSY-derived sign determinations clarify conformational dependencies. This is critical for resolving ambiguities in furanose ring puckering .

Q. Methodological Best Practices

Q. What criteria ensure reproducibility in synthesizing and characterizing methyl β-D-ribofuranoside derivatives?

  • Synthesis : Document reaction conditions (temperature, solvent purity, catalyst loading) and intermediates’ NMR data.
  • Characterization : Report full 1H/13C NMR assignments (δ, J values) and purity metrics (HPLC, HRMS).
  • Computational Reproducibility : Provide input files (e.g., Gaussian .gjf or CASTEP .param) for DFT workflows .

Q. How should researchers structure publications to align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) when reporting methyl β-D-ribofuranoside studies?

  • Experimental Section : Detail synthesis protocols, spectroscopic parameters, and computational methods.
  • Supporting Information : Include raw NMR spectra, crystallographic data, and DFT coordinates.
  • Ethical Compliance : Avoid redundant data presentation; cite prior work for known compounds .

Q. Data Interpretation Challenges

Q. How can contradictory vibrational assignments between experimental and computational data be reconciled?

Discrepancies often stem from anharmonic effects or lattice dynamics unaccounted for in gas-phase DFT. Use solid-state simulations (e.g., CRYSTAL) and temperature-dependent INS measurements to capture phonon contributions. Normal mode analysis with scaling factors (e.g., 0.96–0.98 for B3LYP) improves agreement .

Q. What strategies validate the stereochemical integrity of methyl β-D-ribofuranoside derivatives post-synthesis?

Combine NOESY/ROESY NMR to probe spatial proximity of substituents and circular dichroism (CD) for chiral centers. X-ray crystallography remains the gold standard for absolute configuration confirmation .

Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3

InChI Key

NALRCAPFICWVAQ-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(O1)CO)O)O

Origin of Product

United States

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